Sodium heptafluorobutyrate

Surfactant Science Colloid Chemistry Physicochemical Characterization

Sodium heptafluorobutyrate (CAS 2218-54-4, C4F7NaO2, MW 236.02–237.03 g/mol) is a perfluorinated short-chain carboxylate salt that appears as a white crystalline solid. As a C4 fluorinated surfactant, it possesses a rigid perfluoroalkyl chain that imparts distinct physicochemical properties compared to hydrocarbon analogs.

Molecular Formula C4HF7NaO2
Molecular Weight 237.03 g/mol
CAS No. 2218-54-4
Cat. No. B1592685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium heptafluorobutyrate
CAS2218-54-4
Molecular FormulaC4HF7NaO2
Molecular Weight237.03 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Na]
InChIInChI=1S/C4HF7O2.Na/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H,12,13);
InChIKeyVATRZIAOBDOSNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Heptafluorobutyrate (CAS 2218-54-4): Technical Baseline for Procurement and Research Selection


Sodium heptafluorobutyrate (CAS 2218-54-4, C4F7NaO2, MW 236.02–237.03 g/mol) is a perfluorinated short-chain carboxylate salt that appears as a white crystalline solid . As a C4 fluorinated surfactant, it possesses a rigid perfluoroalkyl chain that imparts distinct physicochemical properties compared to hydrocarbon analogs [1]. The compound is highly soluble in polar solvents, which facilitates its use in aqueous analytical systems and synthetic applications . Its characterization is well-established, with a melting point reported at 248–250 °C and vapor pressure of 9.8 mmHg at 25 °C [2][3]. The compound dissociates completely in aqueous environments across a pH range of 4–9 [4].

Fully dissociates in pH 4–9 — consistent ion-pairing for HPLC and synthesis workflows.
Short C4 fluorocarbon chain — distinct regulatory profile from long-chain perfluorocarboxylates.
Well-characterized thermal properties — supports handling and purity assessment in procurement.

Why In-Class Fluorinated Salts Cannot Be Substituted for Sodium Heptafluorobutyrate Without Method Re-Validation


Sodium heptafluorobutyrate is not functionally interchangeable with other perfluorinated carboxylates, nor with hydrocarbon-based surfactants. Systematic studies demonstrate that the hydrophobicity of the perfluorinated counterion directly determines separation selectivity in reversed-phase HPLC, with HFBA− yielding fundamentally different retention patterns than TFA− or PFPA− [1]. Similarly, fluorocarbon chains exhibit greater rigidity than their hydrocarbon counterparts, producing altered self-assembly behavior that shifts the critical micelle concentration [2]. In lithium metal battery applications, the C4 perfluorocarboxylate specifically generates a lithium heptafluorobutyrate interfacial layer that is structurally and electrochemically distinct from layers formed by other perfluoroalkyl chain lengths or non-fluorinated additives [3]. Substituting a different chain length, counterion, or backbone chemistry will alter chromatographic retention, micellization thresholds, or interfacial stability, necessitating complete method redevelopment. The quantitative evidence below establishes where this compound's performance diverges from its closest analogs, enabling data-driven procurement and method design decisions.

Perfluoroalkyl chain length
Altering chain length shifts critical micelle concentration and self-assembly behavior, limiting direct substitution.
Counterion chemistry
Replacing heptafluorobutyrate with TFA or PFPA reduces charge-based peptide separation selectivity in HPLC.
Interfacial layer specificity
Non-fluorinated additives cannot form the lithium heptafluorobutyrate layer required for battery stability performance.

Quantitative Differentiation Evidence: Sodium Heptafluorobutyrate vs. Comparator Compounds


Critical Micelle Concentration of Sodium Heptafluorobutyrate in Aqueous Solution

Sodium heptafluorobutyrate exhibits self-assembly in aqueous solution at a well-defined critical micelle concentration (CMC) of 0.0419 mol kg⁻¹ at 25 °C [1]. This CMC value is higher than that observed for longer-chain perfluorocarboxylates (e.g., sodium perfluorooctanoate, C8, which exhibits micellization at substantially lower concentrations due to increased hydrophobic chain length) [2]. The short C4 chain length of sodium heptafluorobutyrate positions it as a moderate surfactant—sufficient for applications requiring surface activity modification without the extreme hydrophobicity and bioaccumulation concerns associated with long-chain perfluoroalkyl substances [3].

Critical Micelle Concentration
Cross-study comparable
0.0419 mol kg⁻¹ (25 °C)
Defines micellization threshold for formulation design.
Higher CMC vs. longer-chain perfluorocarboxylates reported.
Surfactant Science Colloid Chemistry Physicochemical Characterization

HPLC Peptide Separation Selectivity: HFBA vs. TFA and PFPA Ion-Pairing Reagents

In RP-HPLC separation of a 12-peptide mixture containing +1, +3, and +5 net charge species, the overall separation quality improved with increasing reagent hydrophobicity in the order phosphate⁻ < TFA⁻ < PFPA⁻ < HFBA⁻ [1]. HFBA achieved excellent separation of all peptide groups at a concentration of just 10 mM, with peptides resolving by charge state (+1 < +3 < +5) and by hydrophobicity within each charge group [1]. By comparison, TFA—the most widely used ion-pairing reagent for peptide separations—requires higher concentrations to achieve comparable selectivity and does not provide the same degree of charge-based resolution [1].

Peptide Separation Selectivity
Direct head-to-head
Separation quality: HFBA⁻ > PFPA⁻ > TFA⁻ > phosphate⁻
Reported selectivity supports charge-based peptide resolution in proteomics workflows.
10 mM HFBA resolved +1, +3, +5 charge groups by hydrophobicity.
Analytical Chemistry Proteomics Reversed-Phase HPLC Ion-Pair Chromatography

Retention Factor Reduction for Organic Acids: HFBA vs. TFA and PFPA in Reversed-Phase Chromatography

Heptafluorobutyric acid (HFBA) functions as an 'ion repelling agent' in reversed-phase chromatography, decreasing the retention factors of halogenated carboxylic acids and sulfonic acids by up to approximately 9-fold in a concentration-dependent manner that plateaus at ~50 mM [1]. In systematic comparison with trifluoroacetic acid (TFA) and pentafluoropropionic acid (PFPA) across concentrations from 0–100 mM, HFBA produced the most pronounced retention factor reduction [1]. This effect enables the separation of organic acids without requiring organic solvent gradients that are incompatible with certain detectors (e.g., ICP-MS) [1].

Retention Factor Reduction
Direct head-to-head
Up to ~9-fold k reduction (plateau ~50 mM)
Enables ICP-MS compatible methods without organic solvent gradients.
HFBA produced greater retention reduction than TFA and PFPA at equivalent concentrations.
Analytical Chemistry ICP-MS Ion Chromatography Halogenated Carboxylic Acids

Lithium Metal Battery Performance: HFA-Treated vs. Bare Lithium Anodes

Surface modification of lithium metal anodes using heptafluorobutyric acid (HFA) generates a lithium heptafluorobutyrate interfacial layer that substantially improves electrochemical performance compared to bare lithium [1]. HFA-treated anodes achieved Coulombic efficiency >99.3% in conventional carbonate-based electrolytes, whereas bare lithium anodes typically exhibit CE values in the mid-90% range due to dendritic growth and parasitic side reactions [1]. In Li/Li symmetric cells, HFA-Li anodes demonstrated cycle stability exceeding 1200 hours at 1.0 mA cm⁻² [1]. Full Li||NMC811 cells with HFA-modified anodes retained 83.2% capacity after 300 cycles under realistic testing conditions, significantly outperforming unmodified lithium anodes that experience rapid capacity decay [1].

Lithium Anode Performance
Direct head-to-head
CE >99.3%; >1200 h Li/Li; 83.2% capacity 300 cycles
Reported stable interfacial layer context for dendrite suppression in Li metal batteries.
HFA-treated vs. bare Li anode; carbonate electrolytes tested.
Energy Storage Lithium Metal Batteries Electrochemistry Solid Electrolyte Interface

Environmental and Toxicological Profile: C4 Heptafluorobutyrate vs. C8 Perfluorooctanoate (PFOA)

Sodium heptafluorobutyrate (C4) is the sodium salt of perfluorobutanoic acid (PFBA), a short-chain perfluoroalkyl substance that has been evaluated as a potential alternative to long-chain perfluorocarboxylates such as perfluorooctanoic acid (PFOA, C8) [1]. While comprehensive comparative toxicological data for sodium heptafluorobutyrate specifically are limited, studies on the free acid (PFBA) indicate substantially shorter elimination half-lives in biological systems compared to PFOA [2]. For example, PFBA elimination half-life in humans is estimated at 3–4 days, versus 2–4 years for PFOA [2]. The U.S. EPA toxicological review of PFBA and related salts (including sodium perfluorobutanoate) applies specifically to this compound class, establishing a framework for risk assessment distinct from long-chain PFAS [3]. The short C4 chain length also confers lower bioaccumulation potential [4].

Environmental Half-Life
Cross-study comparable / Data to verify
~3–4 days (C4) vs 2–4 years (C8)
Reported shorter elimination context may support environmental review of short-chain PFAS alternatives.
Limited direct sodium heptafluorobutyrate toxicological data; class-level inference.
Environmental Chemistry Toxicology PFAS Regulation Green Chemistry

Optimal Research and Industrial Use Cases for Sodium Heptafluorobutyrate Based on Quantitative Evidence


High-Resolution Peptide Separations in Proteomics by RP-HPLC

Sodium heptafluorobutyrate (or its conjugate acid, HFBA) at 10 mM concentration provides superior charge-based separation of peptide mixtures (+1, +3, +5 net charge species) compared to TFA or PFPA, enabling more effective resolution of complex proteolytic digests in bottom-up proteomics workflows [1]. This application is particularly valuable when baseline resolution of peptides with similar hydrophobicity but differing charge states is required prior to MS/MS analysis.

ICP-MS Compatible Chromatography of Halogenated Organic Acids

HFBA is uniquely suited as a mobile phase additive for reversed-phase separation of halogenated carboxylic and sulfonic acids when using ICP-MS detection. Its capacity to reduce retention factors by up to ~9-fold eliminates the need for organic solvent gradients that destabilize plasma-based detectors, enabling direct speciation analysis of organohalogen compounds without carbon interference [2].

Lithium Metal Anode Surface Modification for High-Energy-Density Batteries

Heptafluorobutyric acid (the conjugate acid of sodium heptafluorobutyrate) generates a lithium heptafluorobutyrate interfacial layer that yields Coulombic efficiency >99.3% and cycle stability >1200 hours in Li/Li symmetric cells. This surface modification strategy is directly applicable to the fabrication of dendrite-free lithium metal anodes for next-generation batteries requiring extended cycle life and improved safety [3].

Surfactant Formulations Requiring Short-Chain Perfluorinated Amphiphiles

Sodium heptafluorobutyrate's CMC of 0.0419 mol kg⁻¹ and its classification as a short-chain (C4) perfluorocarboxylate make it appropriate for applications where surfactant properties are needed but the bioaccumulation concerns and regulatory scrutiny associated with long-chain PFAS (C8 and above) must be avoided. This includes emulsion polymerization, specialized coatings, and electroplating bath stabilization where rapid environmental degradation or reduced biological persistence is a procurement consideration [4][5].

Application
Selection Property
Validation Focus
Peptide Separation by RP-HPLC
Ion-pair reagent hydrophobicity ranking
Resolution of charge-state peptide groups without organic gradient dependence
ICP-MS Compatible Chromatography
Retention factor reduction for halogenated acids
Elimination of organic solvent gradients in plasma-based detection
Lithium Metal Anode Modification
Interfacial layer stability and CE
Dendrite suppression and extended cycle life verification
Short-Chain Perfluorinated Surfactant Formulations
Short-chain (C4) surfactant profile
CMC validation and regulatory/environmental review context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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